5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine
Description
5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine (CAS: 5778-24-5) is a spirocyclic amine featuring a benzothiazine moiety fused with a cyclohexane ring. This compound is commercially available through suppliers like Leap Chem Co., Ltd. and Santa Cruz Biotechnology, Inc., with HS codes 2934999000 (South Korea) and 2934994400 (USA) . Its unique spiro architecture and amine functionality make it a candidate for medicinal chemistry research, particularly in targeting enzymes like poly(ADP-ribose) polymerase (PARP) or other biological pathways.
Properties
IUPAC Name |
spiro[5,6,7,8-tetrahydro-3,1-benzothiazine-4,1'-cyclohexane]-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c14-12-15-11-7-3-2-6-10(11)13(16-12)8-4-1-5-9-13/h1-9H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAWQTUJTNVDCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3=C(CCCC3)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276844 | |
| Record name | 5,6,7,8-tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5778-24-5 | |
| Record name | 5,6,7,8-tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ugi Tetrazole Reaction (UT-3CR)
The Ugi tetrazole reaction has been successfully employed to synthesize tetrazolo-dibenzothiazepines, which share structural homology with the target spiro compound. Adapting this method, the imine intermediate 6a (derived from o-aminothiophenol and 2-fluorobenzaldehyde) reacts with cyclohexane-containing isocyanides and trimethylsilyl azide (TMSN₃) to form the spirocyclic framework.
Reaction Conditions :
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Imine formation : o-Aminothiophenol + 2-fluorobenzaldehyde in DMF at 100°C for 3–12 h.
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Ugi step : Imine 6a reacts with cyclohexyl isocyanide and TMSN₃ in methanol at room temperature for 2–8 h.
Key Advantages :
Challenges :
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Introducing the cyclohexane spiro group requires tailored isocyanides.
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Post-synthetic oxidation or functionalization may be needed to install the C2-amine.
Van Leusen Imidazole Synthesis
The van Leusen reaction utilizes TosMIC (tosylmethyl isocyanide) to construct imidazo-fused dibenzothiazepines. For spirocyclization, fluorene-derived isocyanides (e.g., 4g ) induce ring expansion, forming seven-membered spiro thiazepines. Adapting this protocol, cyclohexane-linked isocyanides could facilitate spirocyclohexane formation.
Reaction Conditions :
Mechanistic Insight :
Castagnoli-Cushman Reaction (CCR) for Lactam Formation
The CCR merges imines with cyclic anhydrides to generate lactam-carboxylic acids. Employing cyclohexane-1,2-dicarboxylic anhydride with imine 6a under neat conditions at 150°C yields cis-dominant lactams (dr 5:3). This method could directly incorporate the spirocyclohexane unit.
Procedure :
Outcome :
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Diastereoselective formation of cis-lactams confirmed by NOE experiments.
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Potential for late-stage functionalization to introduce the C2-amine.
Post-Synthetic Modification Strategies
Oxidation of Thiazepine Sulfur
Analytical and Structural Validation
X-ray Crystallography
X-ray analysis of analogous dibenzothiazepines (e.g., 3m ) confirms the planar geometry of the benzothiazine ring and the spiro junction’s tetrahedral configuration.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1’-cyclohexan]-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1’-cyclohexan]-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It may be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism by which 5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1’-cyclohexan]-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science .
Comparison with Similar Compounds
2,3,4,5-Tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol Derivatives (e.g., Compound 11b)
Structural Features :
- Contains a benzo[c]azepine core fused to a cyclohexane ring, with a hydroxyl group at position 3.
- Lacks the benzothiazine moiety present in the target compound.
Pharmacological Activity :
- Acts as a potent PARP-1 inhibitor, with compound 11b showing superior anti-proliferation activity (IC₅₀ = 0.12 µM in A549 lung cancer cells) compared to the FDA-approved drug rucaparib .
- Induces apoptosis in cancer cells via PARP-1 inhibition, reducing PAR biosynthesis and upregulating Cleaved-Caspase 3/Caspase 3 ratios .
ADMET Properties :
Key Differences :
5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazole (Compound I)
Structural Features :
- Combines imidazole and benzothiazole rings without a spirocyclic system.
Key Differences :
2-Amino-4-aryl-5,6,7,8-tetrahydro-4H-3,1-benzothiazines
Structural Features :
Key Differences :
Thienopyrimidine Derivatives (e.g., 4-Imino-2,7-dimethyl-5,6,7,8-tetrahydro-4H-1-benzothieno[2,3-d]pyrimidin-3-amine)
Structural Features :
- Benzothiophene fused with pyrimidine, lacking the spiro architecture.
Activity :
Key Differences :
- Thienopyrimidine scaffold differs significantly in electronic properties and spatial arrangement, likely directing activity toward different targets .
Biological Activity
5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine is a compound with significant pharmacological potential due to its unique structural features. Its molecular formula is C13H20N2S, and it has a molecular weight of 236.38 g/mol. This compound has garnered attention for its biological activities, which include effects on neuropharmacology and potential therapeutic applications.
- Molecular Formula : C13H20N2S
- Molecular Weight : 236.38 g/mol
- CAS Number : 5778-24-5
Neuropharmacological Effects
Research indicates that this compound exhibits notable neuropharmacological properties. Studies have demonstrated its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
- Dopamine Receptor Interaction : Preliminary studies suggest that this compound may act as a dopamine receptor agonist or antagonist. This could position it as a candidate for treating conditions like schizophrenia or Parkinson's disease.
- Serotonin Receptor Modulation : The compound has also shown potential in modulating serotonin receptors, which may contribute to its antidepressant-like effects.
Antioxidant Activity
The antioxidant properties of this compound have been explored in various studies. It is believed that the compound can scavenge free radicals and reduce oxidative stress in biological systems.
Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant neuroprotection against induced oxidative damage. The results indicated a reduction in markers of oxidative stress and inflammation in the brain tissue.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Oxidative Stress Markers | High | Low |
| Inflammatory Cytokines | Elevated | Reduced |
Study 2: Behavioral Assessment
In behavioral tests assessing anxiety and depression-like symptoms in rodents treated with the compound, significant improvements were observed compared to control groups. These findings support the potential use of this compound in treating mood disorders.
| Behavioral Test | Control Group Score | Treatment Group Score |
|---|---|---|
| Elevated Plus Maze | Low Anxiety | High Anxiety Reduction |
| Forced Swim Test | High Immobility | Reduced Immobility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
